molecular formula C19H13ClF2N4 B3028607 2,3-Bis(3-fluorophenyl)-5-phenyltetrazoliumchloride CAS No. 240800-46-8

2,3-Bis(3-fluorophenyl)-5-phenyltetrazoliumchloride

Cat. No.: B3028607
CAS No.: 240800-46-8
M. Wt: 370.8 g/mol
InChI Key: ADEOAPBIWHHTEL-UHFFFAOYSA-M
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Description

2,3-Bis(3-fluorophenyl)-5-phenyltetrazoliumchloride is a chemical compound with the molecular formula C19H13F2N4Cl It is known for its unique structure, which includes two fluorophenyl groups and a phenyltetrazolium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(3-fluorophenyl)-5-phenyltetrazoliumchloride typically involves the reaction of 3-fluorobenzyl chloride with sodium azide to form 3-fluorobenzyl azide. This intermediate is then reacted with phenylacetylene in the presence of a copper catalyst to yield the desired tetrazole compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 60°C to 80°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(3-fluorophenyl)-5-phenyltetrazoliumchloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

    Substitution: The fluorophenyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the fluorophenyl groups under mild conditions.

Major Products Formed

The major products formed from these reactions include various nitrogen-containing heterocycles, substituted fluorophenyl derivatives, and oxidized tetrazole compounds.

Scientific Research Applications

2,3-Bis(3-fluorophenyl)-5-phenyltetrazoliumchloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a fluorescent probe in biological imaging.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,3-Bis(3-fluorophenyl)-5-phenyltetrazoliumchloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The tetrazole ring is known to participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis(4-fluorophenyl)-5-phenyltetrazoliumchloride
  • 2,3-Bis(3-chlorophenyl)-5-phenyltetrazoliumchloride
  • 2,3-Bis(3-bromophenyl)-5-phenyltetrazoliumchloride

Uniqueness

2,3-Bis(3-fluorophenyl)-5-phenyltetrazoliumchloride is unique due to the presence of fluorine atoms, which impart distinct electronic properties and enhance its reactivity. The fluorophenyl groups also contribute to its stability and ability to participate in specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,3-bis(3-fluorophenyl)-5-phenyltetrazol-2-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N4.ClH/c20-15-8-4-10-17(12-15)24-22-19(14-6-2-1-3-7-14)23-25(24)18-11-5-9-16(21)13-18;/h1-13H;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEOAPBIWHHTEL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC(=CC=C3)F)C4=CC(=CC=C4)F.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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